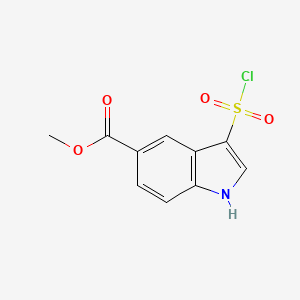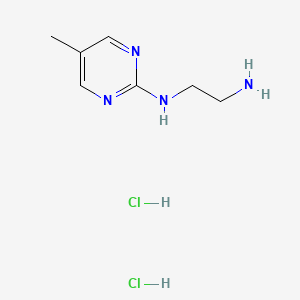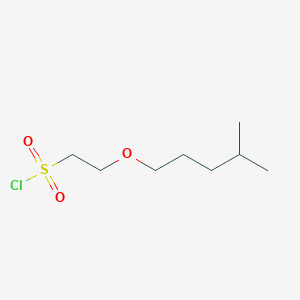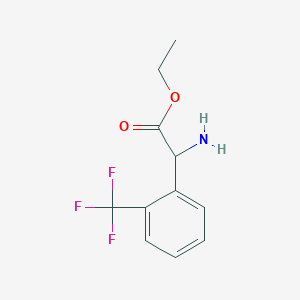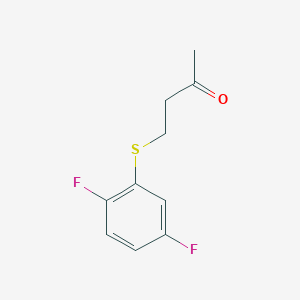![molecular formula C9H15Br B13486509 1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane](/img/structure/B13486509.png)
1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for phenyl rings, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. A continuous flow process can generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions often involve photochemical transformations, radical exchange processes, and the use of light without additional additives or catalysts .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, can be achieved through scalable continuous flow processes. These methods allow for the production of gram to kilogram quantities of the compound, making it feasible for large-scale applications .
化学反応の分析
Types of Reactions
1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include substituted bicyclo[1.1.1]pentane derivatives, alcohols, and hydrocarbons, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: Used as a bioisostere for phenyl rings, enhancing drug-like properties.
Materials Science: Utilized in the development of novel materials with unique properties.
Chemical Biology: Employed in the study of biological pathways and molecular interactions.
Industrial Chemistry: Used in the synthesis of complex organic molecules for various industrial applications
作用機序
The mechanism of action of 1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can modulate biological pathways and molecular interactions, leading to its effects in medicinal and chemical applications .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound with similar structural features.
1-(Chloromethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane: A similar compound with a chlorine atom instead of bromine.
1-(Hydroxymethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane: A derivative with a hydroxyl group instead of a bromine atom.
Uniqueness
1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane is unique due to its bromomethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications .
特性
分子式 |
C9H15Br |
|---|---|
分子量 |
203.12 g/mol |
IUPAC名 |
1-(bromomethyl)-3-propan-2-ylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C9H15Br/c1-7(2)9-3-8(4-9,5-9)6-10/h7H,3-6H2,1-2H3 |
InChIキー |
JREGVQXYDSBBOE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C12CC(C1)(C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


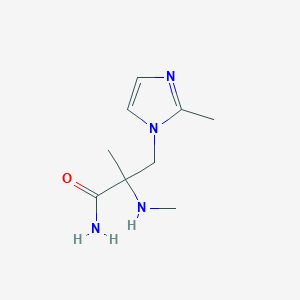
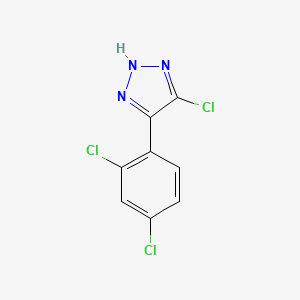
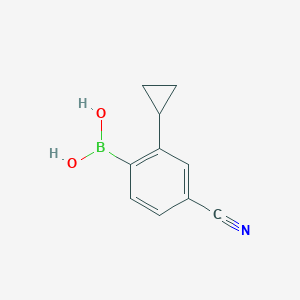
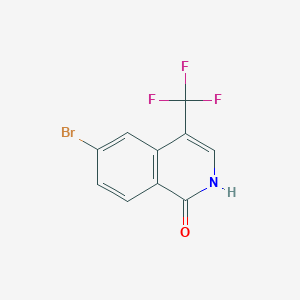
![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13486446.png)
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B13486447.png)
![6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13486450.png)
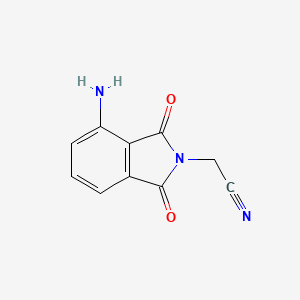
![2-(2,6-Dioxo-3-piperidyl)-5-[[2-hydroxy-3-(methylamino)propyl]-methyl-amino]isoindoline-1,3-dione](/img/structure/B13486472.png)
